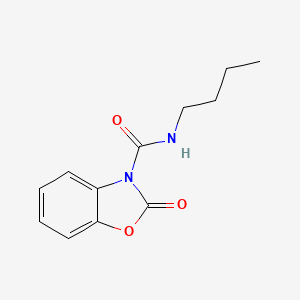
3-(2-Chlorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chlorophenyl)-6-methyl-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are a class of organic compounds with a wide range of biological activities and are often used in medicinal chemistry for drug design and development. This particular compound features a chlorophenyl group, a methyl group, and a methylthio group attached to the pyrimidine ring, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-6-methyl-2-(methylthio)pyrimidin-4(3H)-one can be achieved through various synthetic routes. One common method involves the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with thiourea. The reaction conditions typically include:
-
Condensation Reaction
Reagents: 2-chlorobenzaldehyde, ethyl acetoacetate
Catalyst: Base (e.g., sodium ethoxide)
Solvent: Ethanol
Temperature: Room temperature to reflux
-
Cyclization Reaction
Reagents: Intermediate from condensation reaction, thiourea
Catalyst: Acid (e.g., hydrochloric acid)
Temperature: Reflux
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Chlorophenyl)-6-methyl-2-(methylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
-
Oxidation
Reagents: Hydrogen peroxide, m-chloroperoxybenzoic acid
Conditions: Room temperature to mild heating
-
Reduction
Reagents: Palladium on carbon (Pd/C), hydrogen gas
Conditions: Room temperature to mild heating, atmospheric pressure
-
Substitution
Reagents: Amines, thiols
Conditions: Base (e.g., sodium hydroxide), solvent (e.g., ethanol), room temperature to reflux
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Phenyl derivative
Substitution: Amino or thio-substituted derivatives
Wissenschaftliche Forschungsanwendungen
3-(2-Chlorophenyl)-6-methyl-2-(methylthio)pyrimidin-4(3H)-one has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(2-Chlorophenyl)-6-methyl-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic and anti-cancer activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Investigated as CDK2 inhibitors with potent anticancer properties.
Uniqueness
3-(2-Chlorophenyl)-6-methyl-2-(methylthio)pyrimidin-4(3H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives. Its combination of a chlorophenyl group, a methyl group, and a methylthio group makes it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
89069-37-4 |
|---|---|
Molekularformel |
C12H11ClN2OS |
Molekulargewicht |
266.75 g/mol |
IUPAC-Name |
3-(2-chlorophenyl)-6-methyl-2-methylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C12H11ClN2OS/c1-8-7-11(16)15(12(14-8)17-2)10-6-4-3-5-9(10)13/h3-7H,1-2H3 |
InChI-Schlüssel |
SMLIMXAORLGKAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N(C(=N1)SC)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 2-[3-(2-hydroxyethylamino)-5-oxo-2H-1,2,4-triazin-6-yl]propanoate](/img/structure/B12908931.png)
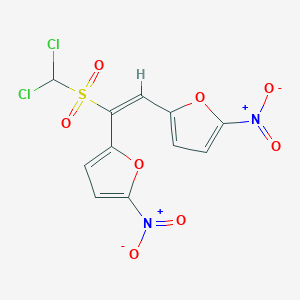

![1-Methylcyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12908953.png)
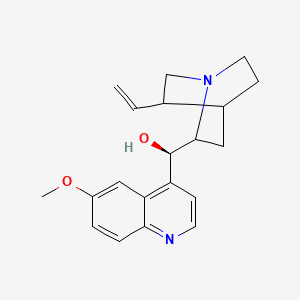
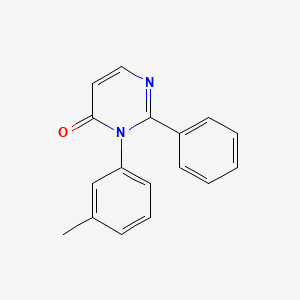
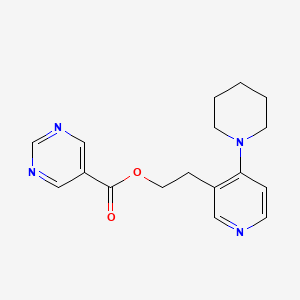
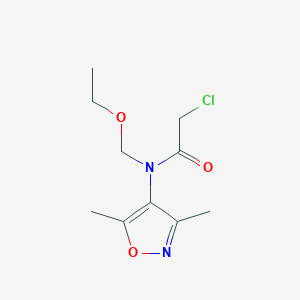
![n-[1-Benzyl-5-(1h-1,2,4-triazol-5-yl)-1h-imidazol-4-yl]formamide](/img/structure/B12908988.png)

![1'-Benzyl-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12908996.png)
